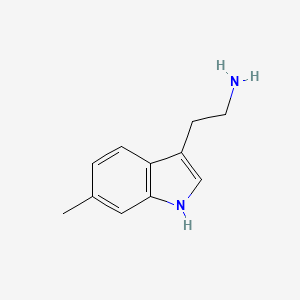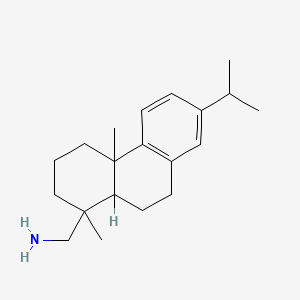
Dihydroabietylamine
概要
説明
Dihydroabietylamine, also known as Dehydroabietylamine or Leelamine, is a primary amine with high molecular weight . It shows a strong antibiotic effect with a broad spectrum of activity against Staphylococcus p.a. (sic), Escherichia coli, Mycobacterium tuberculosis, and Candida albicans .
Synthesis Analysis
Several imidazole combining dehydroabietylamine derivatives including organic salts and amides were synthesized for potential antineoplastic activity . These compounds showed better antineoplastic activity and lower toxicity than dehydroabietylamine . Another study synthesized dehydroabietylamine-linked Schiff bases, which showed a propensity for gel formation in aqueous organic solvents .Molecular Structure Analysis
Leelamine (dehydroabietylamine) is a diterpene amine that has weak affinity for the cannabinoid receptors CB 1 and CB 2, as well as being an inhibitor of pyruvate dehydrogenase kinase .Chemical Reactions Analysis
Amines, such as Dihydroabietylamine, can react with acid chlorides to form amides . This reaction can be used to synthesize a given amide by identifying the amine, the acid chloride, or both .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation .科学的研究の応用
Cytotoxic Activity
Dihydroabietylamine and its derivatives have shown promising potential in cytotoxic activity, particularly against malignant cell lines. Studies have synthesized various derivatives, focusing on modifications and derivatization. These compounds have exhibited notable in vitro cytotoxicity, especially towards cell line MCF7, indicating potential applications in cancer treatment (Wiemann, Fischer, Rohmer, & Csuk, 2018).
Activity Against Parasites
Research involving dehydroabietylamine has led to the development of compounds with significant activity against disease-causing trypanosomatids, such as Leishmania donovani and Trypanosoma cruzi. These findings open avenues for new treatments for diseases like leishmaniasis and Chagas disease, showcasing the therapeutic potential of dehydroabietylamine derivatives in parasitology (Pirttimaa et al., 2016).
Wound Healing Properties
Dehydroabietylamine has demonstrated significant wound healing capabilities. This effect has been attributed to increased collagen deposition and better alignment and maturation of skin tissue. Additionally, in silico studies suggest that dehydroabietylamine inhibits glycogen synthase kinase3-β, a protein involved in the Wnt signaling pathway, which could further explain its effectiveness in wound healing (Paramesha et al., 2014).
Antibacterial and Anthelmintic Effects
Investigations into the pharmacological properties of dehydroabietylamine have revealed its potential in treating bacterial infections and as an anthelmintic. Studies have shown significant inhibition of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, as well as dose-dependent anthelmintic effects against Pheretima posthuma (Aditya Rao et al., 2019).
作用機序
Leelamine has been shown to be effective against certain cancer cells, independent from its activity on CB receptors or PDK1 . It accumulates inside the acidic lysosomes leading to disruption of intracellular cholesterol transport, autophagy, and endocytosis followed by cell death . The mode of action of the dehydroabietylamine molecule was hypothesized in silico by docking the molecule to glycogen synthase kinase3-β (GSK3-β) protein, an important regulatory enzyme whose inhibition promotes wound healing through β-catenin dependent Wnt signaling pathway .
Safety and Hazards
Dihydroabietylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Dehydroabietylamine-linked Schiff bases have been synthesized and deployed in metal ion sensing in a sol–gel medium . The compounds have a propensity for gel formation in aqueous organic solvents and all three Schiff bases exhibit gelation in 1,4-dioxane-H2O . This research explores the role of dehydroabietylamine in wound healing activity .
特性
IUPAC Name |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859648 | |
| Record name | Abieta-8,11,13-trien-18-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroabietylamine | |
CAS RN |
24978-68-5 | |
| Record name | Dihydroabietylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



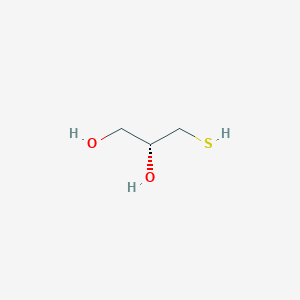

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)

![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)
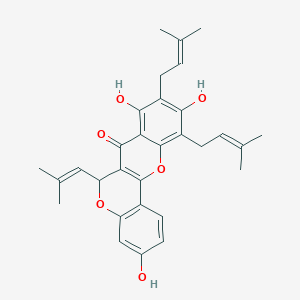

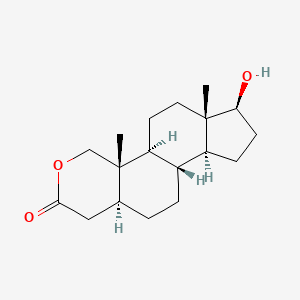
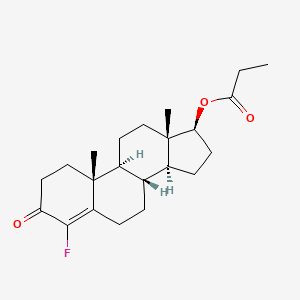
![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)



